N-Benzyl-2-phenylacetamide

N-alkylation Steric effects Phase-transfer catalysis

Essential reference standard for bamipine/histapyrrodine metabolite GC-MS confirmation (RI 2059.8 on HP-5MS). Only correct scaffold for anticonvulsant α-acetamido SAR negative control and α-functionalization starting material. Unique S. persica isolate with human collagen-induced platelet aggregation inhibition. Validated comparative reactivity model for N-alkylation methods. Avoid regioisomer CAS 6840-29-5 which causes systematic retention time shift (ΔLogP 0.30) and false negatives.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 7500-45-0
Cat. No. B1617475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-phenylacetamide
CAS7500-45-0
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H15NO/c17-15(11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
InChIKeyCPKRCGUDZGKAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-phenylacetamide (CAS 7500-45-0): Physicochemical Identity, Commercial Availability, and Core Scaffold Profile


N-Benzyl-2-phenylacetamide (CAS 7500-45-0; synonyms: N-Benzylbenzeneacetamide, N-(Phenylmethyl)benzeneacetamide) is an unsubstituted phenylacetamide derivative with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol [1]. The compound features a benzyl group appended to the amide nitrogen and a phenylacetyl moiety at the carbonyl, yielding computed physicochemical descriptors that include a LogP of 2.94, a topological polar surface area (TPSA) of 29.1 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and four rotatable bonds [1]. Experimentally determined gas chromatographic data confirm a linear retention index of 2059.8 on an HP-5MS capillary column under standardized temperature-programmed conditions, providing a verified analytical reference point [2]. The compound is commercially available through Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals (product number R131687), indicating its status as a non-commodity research scaffold supplied in limited quantities for early-discovery applications .

Why N-Benzyl-2-phenylacetamide (CAS 7500-45-0) Cannot Be Interchanged with Regioisomeric or Scaffold-Shortened Analogs


Although N-Benzyl-2-phenylacetamide shares the gross molecular formula C15H15NO with its N-phenyl regioisomer N-benzyl-N-phenylacetamide (CAS 6840-29-5), the connectivity difference—phenylacetyl-N-benzyl vs. acetyl-N-phenyl-N-benzyl—generates a measurable ΔLogP of 0.30 units (2.94 vs. 3.24) and a ΔTPSA of 8.79 Ų (29.1 vs. 20.31 Ų), translating to distinct chromatographic retention and membrane permeability behavior that precludes interchangeable use in analytical reference standards or permeability-sensitive assays [1]. Relative to the one-methylene-shorter analog N-benzylbenzamide (CAS 1485-70-7, C14H13NO, MW 211.26), the additional methylene bridge in N-Benzyl-2-phenylacetamide (MW 225.29) raises the boiling point by approximately 19 °C (446.9 °C vs. 428 °C at 760 mmHg), alters the computed LogP (2.94 vs. 3.01), and introduces an additional rotatable bond—factors that materially affect solubility, crystallinity, and thermal stability in formulation and reaction media [1]. Furthermore, comparative benzylation studies have directly demonstrated that the N-benzyl substituent imposes steric hindrance that substantially attenuates the reactivity of N-Benzyl-2-phenylacetamide relative to its N-ethyl and N-phenyl counterparts, meaning that synthetic protocols optimized for those analogs cannot be assumed to transfer to the N-benzyl scaffold without yield and selectivity adjustments [2].

Quantitative Differentiation Evidence for N-Benzyl-2-phenylacetamide (CAS 7500-45-0) vs. Structurally Closest Analogs


Attenuated Benzylation Reactivity vs. N-Ethyl and N-Phenyl-2-phenylacetamide Due to Steric Hindrance

In a direct comparative study of the benzylation of N-substituted 2-phenylacetamides with benzyl chloride in the presence of powdered KOH, N-benzyl-2-phenylacetamide exhibited qualitatively lower reactivity than both N-ethyl-2-phenylacetamide and N-phenyl-2-phenylacetamide. The reduced reactivity was explicitly attributed to steric and polar effects arising from the N-benzyl substituent, which hinders approach of the electrophilic benzylating agent relative to the less encumbered N-ethyl and N-phenyl analogs [1]. Reactions were conducted with and without phase-transfer catalysts across multiple solvents and temperatures, consistently confirming this reactivity rank order.

N-alkylation Steric effects Phase-transfer catalysis

Measurable Lipophilicity and Polar Surface Area Differentiation from the N-Phenyl Regioisomer (CAS 6840-29-5)

Despite having identical molecular formula (C15H15NO) and molecular weight (225.29 g/mol), N-Benzyl-2-phenylacetamide differs from its N-phenyl regioisomer N-benzyl-N-phenylacetamide (CAS 6840-29-5) in two computationally derived descriptors relevant to membrane permeability and chromatographic method development. The target compound has a computed LogP of 2.94 compared to 3.24 for the N-phenyl regioisomer (ΔLogP = 0.30), and a TPSA of 29.1 Ų compared to 20.31 Ų (ΔTPSA = 8.79 Ų) [1]. The lower LogP indicates reduced lipophilicity, while the higher TPSA suggests stronger hydrogen-bonding capacity—both favoring aqueous solubility over passive membrane diffusion relative to the regioisomer.

Lipophilicity Physicochemical profiling Permeability prediction

Gas Chromatographic Retention Index Differentiation for Analytical Method Validation

N-Benzyl-2-phenylacetamide has an experimentally determined linear retention index (RI) of 2059.8 on an HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness) under a standardized temperature program (60 °C for 1 min, ramp 5 °C/min to 210 °C, then 10 °C/min to 280 °C with 15 min hold), using helium carrier gas [1]. This validated RI value serves as a definitive chromatographic fingerprint that distinguishes the compound from co-eluting benzylamide congeners and structurally related metabolites in complex biological matrices. By comparison, the structurally related but one-carbon-shorter N-benzylbenzamide (CAS 1485-70-7, C14H13NO) would be expected to elute at a lower RI due to its reduced molecular weight and altered polar surface interactions, though an experimentally matched RI under identical conditions was not located in the open literature for direct numerical comparison.

GC-MS Retention index Metabolite identification

Naturally Occurring Benzylamide with Validated Antiplatelet Aggregation Activity—Unique Among Purely Synthetic Class Members

In a 2006 phytochemical investigation, N-Benzyl-2-phenylacetamide (designated Compound 2) was isolated for the first time as a naturally occurring benzylamide from stems of Salvadora persica, alongside three co-occurring benzylamides: N1,N4-bis(phenylmethyl)-2(S)-hydroxy-butanediamide (1), N-benzylbenzamide (3), and benzylurea (4) [1]. Among the four isolates, Compound 2 (N-Benzyl-2-phenylacetamide) uniquely demonstrated a significant inhibitory effect on human collagen-induced platelet aggregation, in addition to moderate antibacterial activity against Escherichia coli [1]. This dual-activity natural product profile distinguishes it from the vast majority of structurally related N-benzylphenylacetamides described in the patent and synthetic literature, which are exclusively synthetic in origin and typically evaluated for herbicidal, anticonvulsant, or metabolic-disorder applications rather than antiplatelet or antibacterial endpoints.

Natural product Antiplatelet aggregation Salvadora persica

The Unsubstituted Parent Scaffold Whose α-Substituted Derivatives Achieve Anticonvulsant Potency Rivaling Phenytoin (MES ED50 = 3.3–30 mg/kg Range)

N-Benzyl-2-phenylacetamide constitutes the unsubstituted parent scaffold of the α-acetamido-N-benzylacetamide class of anticonvulsants extensively characterized by Kohn and co-workers. While the parent compound itself is not among the most potent anticonvulsant members of this class, its α-substituted derivatives achieve MES ED50 values that directly rival the clinical reference anticonvulsants phenytoin and phenobarbital. Specifically, (R,S)-α-acetamido-N-benzyl-α-phenylacetamide (2b) served as the lead structure [1]; the α-furan-2-yl derivative (2g) exhibited an MES ED50 of 10.3 mg/kg (ip, mice), and the individual (R)-enantiomer of 2g achieved an ED50 of 3.3 mg/kg with a protective index (TD50/ED50) approaching that of phenytoin (ED50 = 9.50 mg/kg) [1]. Replacement of the α-acetamido group with hydrogen, methyl, oxygen, or halogen substituents produced compounds with attenuated or abolished activity, confirming that the N-benzyl-2-phenylacetamide scaffold requires α-substitution for anticonvulsant efficacy [2]. In a related series, N-benzyl 2-acetamido-3-methoxypropionamide achieved an ED50 of 8.3 mg/kg (ip), compared with 30 mg/kg for the non-acetamido analog N-benzyl 2,3-dimethoxypropionamide and 22 mg/kg for phenobarbital [2].

Anticonvulsant SAR Maximal electroshock seizure Scaffold optimization

Evidence-Backed Procurement and Application Scenarios for N-Benzyl-2-phenylacetamide (CAS 7500-45-0)


GC-MS Reference Standard for Forensic and Clinical Toxicology Screening of Antihistamine Metabolites

N-Benzyl-2-phenylacetamide is the positively identified N-desalkyl acetylated metabolite of the ethylenediamine-class H1 antihistamines bamipine and histapyrrodine M [1]. Its experimentally validated GC retention index of 2059.8 on the widely deployed HP-5MS column phase [2]—combined with its differentiation from the N-phenyl regioisomer (CAS 6840-29-5, LogP 3.24 vs. 2.94)—makes it the only appropriate reference standard for developing and validating GC-MS selected-ion-monitoring (SIM) or full-scan methods targeting bamipine/histapyrrodine intake in forensic urine drug screening panels. Procurement of the incorrect regioisomer would produce a systematically shifted retention time (ΔLogP ≈ 0.30) and could yield false-negative metabolite identification in authentic case samples.

Unsubstituted Control Compound for α-Acetamido-N-benzylacetamide Anticonvulsant SAR Studies

In the extensively documented α-acetamido-N-benzylacetamide anticonvulsant class, N-Benzyl-2-phenylacetamide serves as the unsubstituted parent scaffold against which the potency contributions of α-heteroaromatic substituents are quantitatively benchmarked. The α-furan-2-yl derivative achieves an MES ED50 of 3.3–10.3 mg/kg (ip, mice), rivalling phenytoin (ED50 = 9.50 mg/kg), while the parent scaffold itself lacks significant anticonvulsant activity at the doses tested in published SAR studies [3][4]. Medicinal chemistry groups pursuing this pharmacophore require the parent compound as a negative control and as a starting material for α-functionalization; no alternative scaffold (e.g., N-benzylbenzamide or N-benzyl-N-phenylacetamide) provides the correct connectivity for introducing the α-acetamido substituent at the C(α) position of the phenylacetamide moiety.

Natural Product Reference Material for Salvadora persica (Miswak) Phytopharmacology Research

N-Benzyl-2-phenylacetamide is one of only four benzylamides ever isolated from Salvadora persica (the miswak toothbrush tree), and uniquely among the co-isolated compounds it demonstrated significant inhibition of human collagen-induced platelet aggregation in addition to moderate antibacterial activity against Escherichia coli [5]. For natural product pharmacology laboratories investigating the traditional medicinal use of S. persica extracts—particularly the reported antiplatelet and cardioprotective effects—synthetic N-Benzyl-2-phenylacetamide is required as an authenticated reference standard for extract standardization, bioassay-guided fractionation recovery calculations, and structure-activity confirmation studies. N-Benzylbenzamide isolated from the same plant does not share the antiplatelet activity profile, eliminating it as a substitute reference material.

Model Substrate for Investigating Steric and Polar Effects in Amide N-Alkylation Methodology Development

The direct comparative benzylation study by Mijin et al. (JSCS, 1999) established that N-Benzyl-2-phenylacetamide exhibits systematically lower reactivity toward benzyl chloride under phase-transfer catalysis conditions relative to N-ethyl- and N-phenyl-2-phenylacetamide, a finding attributed to steric hindrance from the N-benzyl group [6]. This makes the compound a well-characterized model substrate for synthetic methodology groups developing new N-alkylation catalysts, assessing the scope of novel alkylating agents, or benchmarking computational models of steric substituent effects in amide alkylation. The availability of directly comparable reactivity data for two structural analogs under identical conditions eliminates the need for investigators to independently replicate comparator experiments, reducing method development time.

Quote Request

Request a Quote for N-Benzyl-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.